PFK-015

Vue d'ensemble

Description

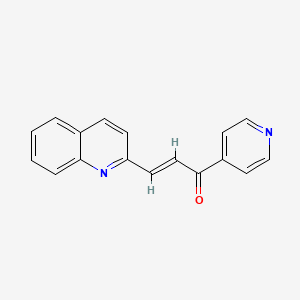

PFK15, également connu sous le nom de 1-(4-pyridinyl)-3-(2-quinolinyl)-2-propén-1-one, est un inhibiteur de petite molécule de l'enzyme 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase (PFKFB3). Cette enzyme joue un rôle crucial dans la glycolyse, la voie métabolique qui convertit le glucose en pyruvate, générant de l'énergie pour les processus cellulaires. PFK15 a attiré l'attention pour son potentiel en tant qu'agent anticancéreux en raison de sa capacité à inhiber la glycolyse dans les cellules cancéreuses, réduisant ainsi leur prolifération et leur survie .

Méthodes De Préparation

La synthèse de PFK15 implique un processus en plusieurs étapes. Les étapes clés comprennent la formation des parties pyridinyl et quinolinyl, suivies de leur couplage pour former le produit final. La voie de synthèse implique généralement les étapes suivantes :

Formation de la partie pyridinyl : La partie pyridinyl est synthétisée par une série de réactions à partir de dérivés de pyridine disponibles dans le commerce.

Formation de la partie quinolinyl : La partie quinolinyl est préparée à partir de dérivés de quinoline, qui subissent diverses transformations de groupes fonctionnels.

Réaction de couplage : Les parties pyridinyl et quinolinyl sont couplées à l'aide d'une réaction de condensation pour former le produit final, PFK15.

Analyse Des Réactions Chimiques

PFK15 subit plusieurs types de réactions chimiques, notamment :

Oxydation : PFK15 peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir PFK15 en formes réduites, modifiant ses propriétés chimiques.

Substitution : PFK15 peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes, conduisant à la formation de nouveaux composés.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés .

Applications de la recherche scientifique

Chimie : PFK15 sert d'outil précieux pour étudier la glycolyse et les voies métaboliques dans les cellules.

Biologie : Les chercheurs utilisent PFK15 pour étudier le rôle de la glycolyse dans les processus cellulaires, y compris la prolifération cellulaire et l'apoptose.

Médecine : PFK15 s'est avéré prometteur en tant qu'agent anticancéreux. Il inhibe la glycolyse dans les cellules cancéreuses, conduisant à une production d'énergie réduite et à la mort cellulaire. .

Mécanisme d'action

PFK15 exerce ses effets en inhibant l'enzyme 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase (PFKFB3). Cette enzyme est responsable de la synthèse du fructose 2,6-bisphosphate, un activateur allostérique de la 6-phosphofructo-1-kinase (PFK-1), l'enzyme limitante de la vitesse de la glycolyse. En inhibant PFKFB3, PFK15 réduit les niveaux de fructose 2,6-bisphosphate, conduisant à une diminution du flux glycolytique et à une production d'énergie réduite dans les cellules .

Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation Cycline-CDKs/Rb/E2F, qui régule la progression du cycle cellulaire, et la voie mitochondriale, qui médiatise l'apoptose. PFK15 affecte également l'expression de la kinase d'adhésion focale (FAK) et de la E-cadhérine, influençant l'invasion cellulaire et la métastase .

Applications De Recherche Scientifique

Chemistry: PFK15 serves as a valuable tool for studying glycolysis and metabolic pathways in cells.

Biology: Researchers use PFK15 to investigate the role of glycolysis in cellular processes, including cell proliferation and apoptosis.

Medicine: PFK15 has shown promise as an anticancer agent. It inhibits glycolysis in cancer cells, leading to reduced energy production and cell death. .

Mécanisme D'action

PFK15 exerts its effects by inhibiting the enzyme 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase (PFKFB3). This enzyme is responsible for the synthesis of fructose 2,6-bisphosphate, an allosteric activator of 6-phosphofructo-1-kinase (PFK-1), the rate-limiting enzyme of glycolysis. By inhibiting PFKFB3, PFK15 reduces the levels of fructose 2,6-bisphosphate, leading to decreased glycolytic flux and reduced energy production in cells .

The molecular targets and pathways involved include the Cyclin-CDKs/Rb/E2F signaling pathway, which regulates cell cycle progression, and the mitochondrial pathway, which mediates apoptosis. PFK15 also affects the expression of focal adhesion kinase (FAK) and E-cadherin, influencing cell invasion and metastasis .

Comparaison Avec Des Composés Similaires

PFK15 est unique parmi les inhibiteurs de la glycolyse en raison de son ciblage spécifique de PFKFB3. Des composés similaires comprennent :

3PO : Un autre inhibiteur de PFKFB3, mais avec des propriétés pharmacocinétiques différentes.

Sunitinib : Un inhibiteur multikinase qui affecte également la glycolyse mais cible des voies moléculaires supplémentaires.

MK-2206 : Un inhibiteur allostérique de la protéine kinase Akt, qui affecte indirectement la glycolyse

PFK15 se distingue par son inhibition puissante de la glycolyse et sa capacité à induire l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .

Activité Biologique

PFK-015 is a selective inhibitor of the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), which plays a critical role in regulating glycolysis and glucose metabolism in cancer cells. This compound has garnered attention in recent research due to its potential therapeutic implications in oncology, particularly in the context of tumor growth inhibition and immune response modulation.

PFKFB3 is often upregulated in cancer cells, promoting enhanced glycolytic activity that supports rapid tumor growth. By inhibiting PFKFB3, this compound reduces fructose-2,6-bisphosphate levels, leading to decreased glycolysis and increased apoptosis in tumor cells. This mechanism has been demonstrated across various cancer models.

Key Findings:

- Inhibition of Tumor Growth : this compound has shown significant tumor inhibitory effects in vitro and in vivo. For instance, studies indicate that treatment with this compound results in a dose-dependent inhibition of tumor cell proliferation in esophageal cancer cell lines, with IC50 values ranging from 4.01 to 5.08 µM .

- Immune Response Modulation : Notably, while this compound inhibits tumor growth, it also induces an upregulation of PD-L1 expression on tumor cells, which can lead to immune evasion. This effect was particularly pronounced when this compound was administered to immunocompetent mouse models .

In Vitro Studies

A series of assays demonstrated the biological activity of this compound:

- MTT Assays : These assays confirmed the cytotoxic effects of this compound on various cancer cell lines.

- Colony Formation Assays : Results indicated a marked reduction in colony formation by treated cells compared to controls .

In Vivo Studies

In xenograft models using immunodeficient mice, this compound treatment led to:

- Reduced Tumor Volume : Tumors exhibited significant size reduction compared to vehicle-treated controls.

- Increased PD-L1 Expression : Flow cytometry analyses revealed elevated PD-L1 levels post-treatment, suggesting a mechanism for immune escape .

Case Studies and Clinical Implications

Recent studies have highlighted the dual role of this compound as both a glycolysis inhibitor and an immune modulator:

- Combination Therapy : When combined with anti-PD1 monoclonal antibodies, this compound enhanced T-cell activity against tumors by blocking PD-L1 interactions, thereby restoring immune function .

- Clinical Observations : Despite promising preclinical results, clinical trials have shown mixed outcomes regarding the efficacy of PFKFB3 inhibitors like this compound in immune-competent settings .

Data Summary

The following table summarizes key biological activities and findings related to this compound:

| Activity | In Vitro Results | In Vivo Results | Notes |

|---|---|---|---|

| Tumor Growth Inhibition | IC50: 4.01 - 5.08 µM | Significant reduction in tumor volume | Effective against esophageal cancer cell lines |

| PD-L1 Expression | Increased post-treatment | Elevated levels observed in tumors | Linked to immune evasion mechanisms |

| T-cell Activity | Reduced cytotoxicity against treated cells | Enhanced with anti-PD1 therapy | Suggests potential for combination therapies |

Propriétés

IUPAC Name |

(E)-1-pyridin-4-yl-3-quinolin-2-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O/c20-17(14-9-11-18-12-10-14)8-7-15-6-5-13-3-1-2-4-16(13)19-15/h1-12H/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJUKZPBUMCSJZ-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C=CC(=O)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C(=O)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4382-63-2 | |

| Record name | 4382-63-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.